molecular formula C14H14N2O2 B3916228 N-8-quinolinyltetrahydro-2-furancarboxamide

N-8-quinolinyltetrahydro-2-furancarboxamide

Cat. No.: B3916228
M. Wt: 242.27 g/mol
InChI Key: QLMVZVUGQVWZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-8-quinolinyltetrahydro-2-furancarboxamide, also known as QF-2, is a novel compound that has shown promising results in scientific research. QF-2 is a synthetic compound that has been developed for its potential use in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-8-quinolinyltetrahydro-2-furancarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-8-quinolinyltetrahydro-2-furancarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. This compound has also been extensively studied for its potential use in various fields, which provides a strong foundation for further research.
However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential therapeutic effects of this compound.

Future Directions

There are several future directions for research on N-8-quinolinyltetrahydro-2-furancarboxamide. One direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an anticancer agent and as a drug delivery system.
In addition, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. This will provide a stronger foundation for further research on the potential therapeutic effects of this compound.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. This compound has potential applications in various fields such as medicine, pharmacology, and biochemistry. Further research is needed to fully understand the potential therapeutic effects of this compound and its mechanism of action.

Scientific Research Applications

N-8-quinolinyltetrahydro-2-furancarboxamide has been extensively studied for its potential use in various fields. In medicine, this compound has shown potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown promise as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
In pharmacology, this compound has been studied for its potential use as a drug delivery system. This compound has been shown to be an effective carrier for various drugs, including anticancer drugs and antibiotics.
In biochemistry, this compound has been studied for its mechanism of action and biochemical effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Properties

IUPAC Name

N-quinolin-8-yloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-2,4-6,8,12H,3,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMVZVUGQVWZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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